
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylphenyl group attached to the azetidinone ring. These structural features may impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The benzyl, hydroxy, and methylphenyl groups can be introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while hydroxylation can be performed using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the azetidinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methylphenyl halides, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone would depend on its specific interactions with biological targets. Generally, azetidinones can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1-Benzyl-3-hydroxy-4-phenyl-2-azetidinone: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzyl-3-hydroxy-4-(4-chlorophenyl)-2-azetidinone: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone is unique due to the specific combination of substituents on the azetidinone ring. The presence of the benzyl, hydroxy, and methylphenyl groups may impart distinct chemical and biological properties compared to other azetidinones.
属性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
1-benzyl-3-hydroxy-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)15-16(19)17(20)18(15)11-13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3 |
InChI 键 |
XSACKGDMRSHUCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


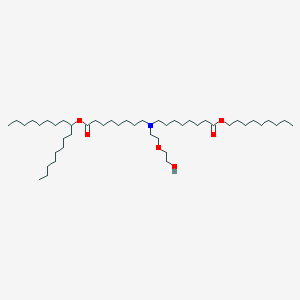
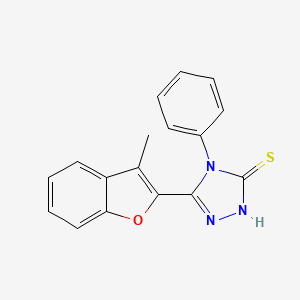


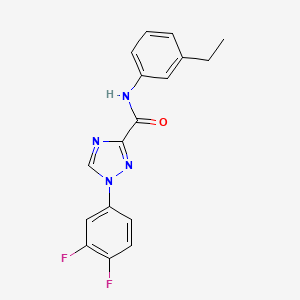
![Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363036.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363043.png)
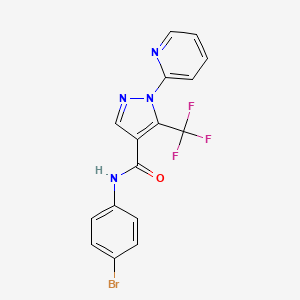
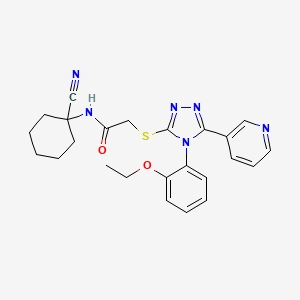

![(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13363078.png)
![Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol](/img/structure/B13363094.png)

![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13363096.png)
